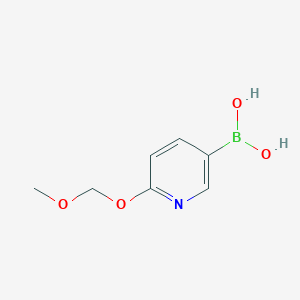

6-(Methoxymethoxy)pyridin-3-ylboronic acid

Description

Properties

Molecular Formula |

C7H10BNO4 |

|---|---|

Molecular Weight |

182.97 g/mol |

IUPAC Name |

[6-(methoxymethoxy)pyridin-3-yl]boronic acid |

InChI |

InChI=1S/C7H10BNO4/c1-12-5-13-7-3-2-6(4-9-7)8(10)11/h2-4,10-11H,5H2,1H3 |

InChI Key |

NATVHABJSHEAEG-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(C=C1)OCOC)(O)O |

Origin of Product |

United States |

**ii. Advanced Synthetic Methodologies for 6 Methoxymethoxy Pyridin 3 Ylboronic Acid and Derivatives**

Precursor Synthesis and Regioselective Functionalization

The journey to 6-(methoxymethoxy)pyridin-3-ylboronic acid begins with the careful construction and modification of a pyridine (B92270) scaffold. This involves the strategic introduction of protecting groups and halogens to direct subsequent reactions to the desired positions on the pyridine ring.

The methoxymethoxy (MOM) group serves as a crucial protecting group for the hydroxyl functionality on the pyridine ring. Its introduction is a key first step that prevents unwanted side reactions in subsequent synthetic transformations. The selection of an appropriate pyridine precursor is vital for the success of this step. A common starting material is a hydroxypyridine, which can be deprotonated with a suitable base to form an alkoxide. This alkoxide then reacts with methoxymethyl chloride (MOMCl) to yield the desired MOM-protected pyridine. The reaction is typically carried out in an aprotic solvent to prevent interference from protic species.

With the hydroxyl group protected, the next step is the regioselective introduction of a halogen atom onto the pyridine ring. This halogen will later serve as a handle for the introduction of the boron functionality. The position of halogenation is critical and is dictated by the electronic properties of the MOM-protected pyridine and the choice of halogenating agent. For the synthesis of this compound, halogenation at the 3-position is required. This can be achieved through various methods, including electrophilic aromatic substitution. The directing effect of the methoxymethoxy group at the 6-position influences the regioselectivity of this reaction. Careful control of reaction conditions, such as temperature and the choice of solvent and halogenating agent (e.g., N-bromosuccinimide or bromine), is necessary to achieve the desired 3-halo-6-(methoxymethoxy)pyridine in high yield. nih.gov

Boron Installation Strategies for Pyridyl Systems

The final key transformation is the installation of the boronic acid group. This is typically accomplished through a metal-halogen exchange reaction followed by quenching with a boron-containing electrophile.

Directed metallation strategies are powerful tools for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgnih.gov These methods utilize a directing group to position a metalating agent at a specific site on the ring, enabling the subsequent introduction of an electrophile.

A widely employed method for the synthesis of aryl and heteroaryl boronic acids is the halogen-metal exchange reaction. wikipedia.org In the context of this compound synthesis, a 3-halo-6-(methoxymethoxy)pyridine precursor is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. researchgate.netresearchgate.net This results in a rapid exchange of the halogen atom (typically bromine or iodine) for a lithium atom, generating a highly reactive 6-(methoxymethoxy)pyridin-3-yllithium intermediate. wikipedia.org The rate of this exchange is generally faster for iodine than for bromine, and for bromine than for chlorine. wikipedia.org

This lithiated species is then quenched with a trialkyl borate (B1201080), most commonly triisopropyl borate. nih.gov The reaction forms a boronate ester intermediate, which upon acidic workup, hydrolyzes to afford the desired this compound. The choice of reaction conditions, including solvent (often tetrahydrofuran or diethyl ether) and temperature (typically -78 °C), is crucial to minimize side reactions and maximize the yield of the desired product. researchgate.net

Table 1: Key Reagents in Halogen-Metal Exchange and Borylation

| Reagent | Role |

|---|---|

| 3-Halo-6-(methoxymethoxy)pyridine | Substrate |

| n-Butyllithium or tert-Butyllithium | Lithiating Agent |

| Triisopropyl borate | Boron Source |

Directed ortho-metallation (DoM) is another powerful strategy for the regioselective functionalization of pyridines. wikipedia.org This method relies on the presence of a directing metalation group (DMG) on the pyridine ring, which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The methoxymethoxy group at the 6-position can act as a DMG, directing lithiation to the 5-position. However, for the synthesis of the 3-ylboronic acid, a different precursor strategy would be required where a DMG is positioned to direct metallation to the 3-position.

Once the lithiated intermediate is formed via DoM, it is then quenched with a boron electrophile, such as trimethyl borate. mdpi.com Similar to the halogen-metal exchange pathway, the resulting boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid product. The efficiency of DoM can be influenced by factors such as the nature of the DMG, the organolithium base used, the solvent, and the reaction temperature. harvard.edu

Table 2: Comparison of Boron Installation Strategies

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Halogen-Metal Exchange | High yields, well-established | Requires halogenated precursor, cryogenic temperatures |

Directed Metallation and Borylation Protocols

Directed ortho-Metallation (DoM) and Subsequent Borylation (e.g., with Trimethylborate)[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXEAlaflkwZawD084AOpCLVbWWpf7LEHEe6f1JF5X5mgZK8shL1s_zjuz3QiOn-t9wKADnkABE1Xiff05Vo9hKznWou_fzAqUkpZCg6eGM0NtzXvUrhBIj3_uinRVO2S1Q%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXFCYGxp1qJuVkO3wUJWI8Abb-zdIuzBzIkHbRVejlJAeeozOPaey02jgxDIM_pm52XyCZOGhNfq3lK2-MsenOzgkcWJ9UWOy3idvqOnmRV_X7x6_BiNL0lbkRXc5hmXr8u3J1shYmmkyAeN5kgp2498b0xCiZNZxnruGiCNhvtXjWZ3DokesRho0XRONDzzIFcRi3pgg5M5foHil8wbcssIBVaZ3xdQw6DErUUAUiwkdWa2wiYLzOKCZ8mZueAT3Ut7LCg%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXGkgEvxNf_uMpdwtQRCQxXjj2YP5r2dZaVfa5niY2PE3D8ydF94rG-ESeZ0L4I6K4pBtXG9ZBr0OVRFf5hyF_a4YPPs4ho_KUTnJBlqL55nEESIOEBc5YqIbHu9xFHeplI%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXEs4mqpZwzNEXJ19g5ZlQqUElqdm4DHNgOe-biIfEqK8Hv3aqCrqQkyljcIsC_jzhwTzFz1gHQaC9T-7TGXSkA7k0hl-9naoChh8Dj5-I3wkIXPIkQbgriaLtMO3y2F3o7ujv0piLZolhwce5Xq)]

Influence of Directing Groups on Regioselectivity

Directing groups play a crucial role in controlling the regioselectivity of C–H borylation reactions on the pyridine ring. By coordinating to the metal catalyst, these groups can guide the borylation to a specific position, often overriding the inherent reactivity of the pyridine core. For instance, in iridium-catalyzed borylations, the introduction of a substituent at the C-2 position can overcome the catalyst inhibition caused by the coordination of the pyridine nitrogen's lone pair to the iridium center. rsc.orgnih.govresearchgate.net This strategy enables borylation at positions that would otherwise be inaccessible.

The electronic nature of these directing groups also influences the reaction's efficiency and selectivity. Electron-withdrawing groups are particularly effective in slowing down protodeborylation, a common side reaction, which allows for the isolation and purification of the desired boronate ester. rsc.orgnih.gov The regioselectivity is a result of a combination of steric and electronic effects. researchgate.net For example, the palladation at the C-2 and C-6 positions of the pyridine ring is often disfavored due to the electronic repulsion between the nitrogen lone pair and the polarized C–Pd bond, leading to preferential functionalization at the C-3 and C-4 positions. nih.gov The presence of an electron-withdrawing group at the 3-position can further enhance the acidity of the C-4 hydrogen, facilitating C-4 arylation. nih.gov

Transition Metal-Catalyzed Borylation Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis and provides powerful tools for the preparation of pyridinylboronic acids. Palladium, iridium, and rhodium complexes are among the most effective catalysts for these transformations.

The palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents, often referred to as the Miyaura borylation, is a widely used method for the synthesis of aryl- and heteroarylboronic esters. nih.govorganic-chemistry.org This reaction involves the coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org

The catalytic cycle typically begins with the oxidative addition of the halopyridine to a palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the pyridinylboronic ester and regenerate the palladium(0) catalyst. mdpi.com The choice of ligands, base, and solvent is critical for achieving high yields and preventing side reactions. organic-chemistry.org This methodology is valued for its broad functional group tolerance, allowing for the synthesis of complex pyridinylboronic acid derivatives. organic-chemistry.orgnih.gov

| Catalyst System | Substrate | Reagent | Product | Yield (%) |

| PdCl₂(dppf)/KOAc | Halopyridine | Bis(pinacolato)diboron | Pyridinylboronic ester | 60-98 |

Table 1: Representative examples of Palladium-Catalyzed Borylation of Halopyridines. organic-chemistry.org

Iridium and rhodium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of pyridinylboronic acids, as it allows for the direct conversion of C-H bonds to C-B bonds. rsc.orgnih.govresearchgate.net However, the application of this methodology to pyridines can be challenging due to the low reactivity of the pyridine ring and the propensity for rapid protodeborylation, especially for boronate esters ortho to the nitrogen atom. rsc.orgnih.govresearchgate.net

The low reactivity is often attributed to the inhibition of the active iridium catalyst by the coordination of the pyridine nitrogen's lone pair. rsc.orgnih.govresearchgate.net This issue can be mitigated by introducing a substituent at the C-2 position, which sterically hinders this coordination. rsc.orgnih.gov The regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors, providing access to a variety of substituted pyridylboronic esters. nih.govdigitellinc.comnih.govresearchgate.net These reactions are often carried out without a solvent and are compatible with various functional groups. nih.govdigitellinc.comnih.govresearchgate.net While iridium catalysts are more common, rhodium-based systems have also been explored for C-H borylation.

Recent advancements have also demonstrated the feasibility of iridium-catalyzed C-F borylation, offering a complementary approach to access fluorinated pyridine derivatives.

The choice of ligand in transition metal-catalyzed borylation is paramount in controlling the site-selectivity of the reaction. By modifying the steric and electronic properties of the ligand, it is possible to direct the borylation to the C3, C4, or C5 position of the pyridine ring. For instance, in iridium-catalyzed reactions, the use of different bipyridine ligands can lead to varying regioselectivities. rsc.org The interplay of steric hindrance and electronic effects between the ligand, substrate, and catalyst dictates the final product distribution. researchgate.netresearchgate.net For example, sterically bulky ligands tend to favor borylation at the less hindered positions of the pyridine ring. researchgate.net Conversely, ligands with specific electronic properties can promote borylation at electronically favored positions. The development of ligands that can engage in non-covalent interactions with the substrate is an emerging strategy to achieve high site-selectivity. researchgate.net

| Catalyst/Ligand | Substrate | Position of Borylation |

| Ir/dtbpy | Pyridine | C3/C5 |

| Ir/bpy | Pyridine | C4 |

Table 2: Ligand-controlled site-selectivity in Iridium-catalyzed pyridine borylation.

Cooperative catalysis, particularly the use of bifunctional catalysts, represents a sophisticated approach to control the regioselectivity of C-H borylation. An iridium-Lewis acid bifunctional catalyst, for instance, can achieve meta-selective C-H borylation of pyridines. nih.govacs.org In this system, the Lewis acid moiety of the catalyst interacts with the Lewis basic nitrogen atom of the pyridine substrate. This interaction is proposed to accelerate the reaction and direct the iridium center to the meta position of the pyridine ring, leading to highly selective C3-borylation. nih.govacs.org This strategy has been successfully applied to the borylation of benzamides as well. chemrxiv.orgchemrxiv.org The design of ligands that incorporate a Lewis acidic center allows for precise control over the substrate's orientation in the catalytic pocket, thereby dictating the site of borylation. chemrxiv.orgchemrxiv.org

| Catalyst System | Substrate | Selectivity |

| Iridium-Alkylaluminum Biphenoxide | Benzamide | meta-selective |

| Iridium-Alkylborane Phenanthroline | Pyridine | C3-selective |

Table 3: Cooperative Iridium-Lewis Acid Catalysis for Selective Borylation. nih.govacs.org

Iridium and Rhodium-Catalyzed C-H/C-F Borylation of Pyridines[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXEAlaflkwZawD084AOpCLVbWWpf7LEHEe6f1JF5X5mgZK8shL1s_zjuz3QiOn-t9wKADnkABE1Xiff05Vo9hKznWou_fzAqUkpZCg6eGM0NtzXvUrhBIj3_uinRVO2S1Q%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXFCYGxp1qJuVkO3wUJWI8Abb-zdIuzBzIkHbRVejlJAeeozOPaey02jgxDIM_pm52XyCZOGhNfq3lK2-MsenOzgkcWJ9UWOy3idvqOnmRV_X7x6_BiNL0lbkRXc5hmXr8u3J1shYmmkyAeN5kgp2498b0xCiZNZxnruGiCNhvtXjWZ3DokesRho0XRONDzzIFcRi3pgg5M5foHil8wbcssIBVaZ3xdQw6DErUUAUiwkdWa2wiYLzOKCZ8mZueAT3Ut7LCg%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXGkgEvxNf_uMpdwtQRCQxXjj2YP5r2dZaVfa5niY2PE3D8ydF94rG-ESeZ0L4I6K4pBtXG9ZBr0OVRFf5hyF_a4YPPs4ho_KUTnJBlqL55nEESIOEBc5YqIbHu9xFHeplI%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXHwVX3uNOV-IkDjk_VQAKo2aIqT_gWchMh2SB_zqrIUKoCx5aWHqbSpUKYwnZEjctPLho5EWMd7z9x9kE9RqxvAbHXyMB9rmCTxc4LCfI7HrsrEAyYFBzmnw4SWHKKd1g%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXGWydMAtOg5gf7xqA6yMKVyG3mTLHDtvRivoRv86NAMz_JCsADdVgTJGCttIAincIndiKz7BiMxbDY-NJb-8jks8ck4l3xNDOvw49761WuNJWzgGkla7VBTH9MXPT0M2SIig8-lCEsyPzNpyBqP)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXEbL32HXSxGhTff1Ip17O8ZdUQ-huvm_nFsYhsg5ADMXVfSowJXiHWEVNiOSv8d69vo0oGVO0AT5fap38OOEDl1yKTTjjj7S9HF8NYVMB4-k-JWuzoxcJjoeyzMUBQj0TxcPpTgg3PxqLRhzQI%3D)]

Metal-Free Borylation Approaches

While transition metal catalysis dominates the field of pyridine borylation, the development of metal-free alternatives is a growing area of interest due to the potential for reduced cost and toxicity. These methods often rely on different reaction mechanisms, such as radical pathways or the use of strong boron-based electrophiles.

One notable metal-free approach involves the use of BBr₃ as the boron source for the ortho-selective C–H borylation of 2-phenylthiopyridines. acs.org Another strategy is a pyridine-catalyzed radical borylation of aryl halides, which proceeds through the cross-coupling of an aryl radical and a pyridine-stabilized boryl radical under mild conditions. jiaolei.grouporganic-chemistry.org Pyrimidine-directed metal-free C-H borylation of 2-pyrimidylanilines has also been reported, offering a route to synthetically important boronic esters. nih.gov Furthermore, photoinduced C4-selective C–H borylation of pyridines has been achieved using electron donor-acceptor complexes derived from a Lewis base and N-amidopyridinium salts without the need for an external oxidant or photocatalyst. acs.org These emerging metal-free methods provide valuable alternatives for the synthesis of pyridinylboronic acids.

Optimization of Synthetic Conditions for Pyridylboronic Acids

The preparation of pyridylboronic acids often requires careful tuning of reaction parameters to manage the reactivity of the pyridine ring and the stability of the boronic acid product. The electron-deficient nature of the pyridine nucleus and the potential for the nitrogen lone pair to interact with metal catalysts necessitate specific and optimized conditions.

The choice of solvent and the precise control of temperature are critical factors that can dictate the outcome of the borylation reaction, influencing reaction rates, solubility of reagents, and the stability of reactive intermediates.

For palladium-catalyzed Miyaura borylation reactions, which typically involve the coupling of a halo-pyridine with a diboron reagent, polar aprotic solvents are generally preferred. Solvents such as 1,4-dioxane and tetrahydrofuran (THF) are commonly employed due to their ability to dissolve the organic substrates, the palladium catalyst, and the boron reagent, creating a homogeneous reaction mixture. google.comgoogle.com 1,4-dioxane is frequently used in protocols for the borylation of substituted bromopyridines. google.comgoogle.com These reactions typically require elevated temperatures, often in the range of 80-110 °C, to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

In contrast, syntheses proceeding via a lithium-halogen exchange pathway require cryogenic temperatures to ensure selectivity and prevent undesirable side reactions. This method involves treating a halo-pyridine precursor, such as 5-bromo-2-(methoxymethoxy)pyridine, with a strong organolithium base (e.g., n-butyllithium) to generate a highly reactive pyridyl-lithium intermediate. This step must be conducted at very low temperatures, typically between -78 °C and -100 °C, to prevent decomposition of the intermediate or reaction with the solvent. google.com Solvent choice is also crucial; a mixture of non-polar and polar aprotic solvents, such as toluene and THF, is often used to maintain solubility at these low temperatures while ensuring the stability of the organolithium species. google.com After the formation of the lithiated intermediate, it is quenched with a borate ester, like tri-isopropyl borate, a step that is also performed at low temperature before slowly warming the reaction. google.com

| Synthetic Method | Typical Solvent(s) | Typical Temperature Range | Rationale |

|---|---|---|---|

| Miyaura Borylation | 1,4-Dioxane, THF | 80 °C to 110 °C | Ensures solubility of reagents and provides sufficient energy to overcome activation barriers in the catalytic cycle. |

| Lithiation-Borylation | THF, Toluene/THF mixture | -100 °C to -78 °C | Maintains the stability of the highly reactive pyridyl-lithium intermediate and prevents unwanted side reactions. |

In palladium-catalyzed borylation reactions, the choice of ligand coordinated to the palladium center is arguably one of the most important variables for achieving high efficiency. The ligand stabilizes the active Pd(0) catalyst, influences its reactivity in the oxidative addition step, and facilitates the crucial transmetalation and reductive elimination steps.

Additives, primarily bases, are also essential for the catalytic cycle of the Miyaura borylation. A base is required to activate the diboron reagent and facilitate the transmetalation step, where the boryl group is transferred to the palladium center. Potassium acetate (KOAc) is a commonly used weak base that has proven effective in these reactions. google.comgoogle.com It is thought to form an acetoxy-palladium complex after the oxidative addition, which is more reactive in the subsequent transmetalation with the boryl species. The choice of a moderately weak base like KOAc is important to avoid side reactions that can occur with stronger bases in the presence of functionalized pyridines.

| Component | Example | Role in the Reaction |

|---|---|---|

| Catalyst Precursor | Pd(dppf)Cl₂·CH₂Cl₂ | Source of the active Pd(0) catalyst. |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Stabilizes the Pd(0) center and promotes key steps of the catalytic cycle. |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate ester moiety. |

| Base (Additive) | Potassium Acetate (KOAc) | Activates the diboron reagent and facilitates the transmetalation step. |

**iii. Reactivity Profiles and Mechanistic Insights of 6 Methoxymethoxy Pyridin 3 Ylboronic Acid**

Fundamental Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is the cornerstone of the molecule's reactivity, enabling a range of important chemical interactions.

A hallmark of boronic acids is their ability to form strong, reversible covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic boronate esters. nih.govnih.gov This reaction is rapid and occurs readily in aqueous solutions, forming the basis for the use of boronic acids in sensors for saccharides and other polyols. researchgate.net The equilibrium of this esterification is pH-dependent; the boronate ester is typically more stable at higher pH values. researchgate.net The interaction is not limited to diols; boronic acids can also bind with nucleophilic amino acid side chains, such as serine, and other Lewis bases like fluoride (B91410) and cyanide anions. nih.gov This inherent reactivity allows for applications in chemical biology and the development of responsive biomaterials. nih.govacs.org

The general reaction for the formation of a cyclic boronate ester with a generic 1,2-diol is illustrated below:

Electronic and Steric Influences of the Methoxymethoxy Group on Boron Reactivity

The reactivity of the boron center in 6-(methoxymethoxy)pyridin-3-ylboronic acid is modulated by both electronic and steric effects originating from the substituted pyridine (B92270) ring.

Electronic Effects : The pyridine ring itself is electron-deficient, which tends to increase the Lewis acidity of the attached boronic acid group compared to a simple phenylboronic acid. However, the 6-position methoxymethoxy (MOM) group exerts an opposing influence. The oxygen atoms in the MOM group have lone pairs of electrons that can be donated into the pyridine ring through resonance, increasing the electron density of the aromatic system. This electron-donating effect partially mitigates the electron-withdrawing nature of the pyridine nitrogen, thereby decreasing the Lewis acidity of the boron atom. The precise electronic character at the boron center is a balance of these competing influences. Systematic substitutions on organic linkers are known to modulate electronic factors and fine-tune the electronic structures of molecules. rsc.org

Steric Effects : The methoxymethoxy group is bulkier than a hydrogen atom or a simple methoxy (B1213986) group. This steric hindrance can influence the approach of reactants to the boronic acid moiety. In reactions like the Suzuki-Miyaura coupling, significant steric bulk near the reactive site can sometimes impact the rate of transmetalation. researchgate.net However, for the this compound, the substituent is at the 6-position, which is meta to the boronic acid at the 3-position. This separation likely minimizes direct steric clashes, allowing the boronic acid to participate effectively in reactions. Studies have shown that steric effects can sometimes prevail over electronic effects in determining reaction regioselectivity. nih.gov

Stability Considerations in Synthetic Transformations

The stability of a boronic acid is crucial for its successful application in synthesis, with protodeboronation being a primary pathway for decomposition.

Protodeboronation is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, representing an undesired side reaction in processes like cross-coupling. wikipedia.org The rate of protodeboronation is highly dependent on the structure of the boronic acid and the pH of the medium. acs.orgnih.gov

Research on the stability of various pyridylboronic acids has shown a strong dependence on the position of the boronic acid group. acs.orged.ac.ukcapes.gov.br Specifically, 3-pyridyl and 4-pyridyl boronic acids are remarkably stable, undergoing very slow protodeboronation. acs.orgnih.goved.ac.uk In contrast, 2-pyridyl boronic acids are often unstable and prone to rapid protodeboronation, particularly at neutral pH, via the fragmentation of a zwitterionic intermediate. wikipedia.orgacs.orgnih.gov

As a derivative of 3-pyridylboronic acid, this compound is expected to exhibit high stability against protodeboronation across a wide pH range. Studies have documented that 3-pyridyl boronic acid has a half-life of over a week even at pH 12 and 70 °C, highlighting its exceptional stability. acs.orgnih.goved.ac.uk

| Isomer | Relative Stability | Observed Half-Life (t1/2) | pH Condition | Reference |

|---|---|---|---|---|

| 2-Pyridylboronic Acid | Low (Unstable) | ≈ 25–50 seconds | pH 7, 70 °C | acs.orgnih.gov |

| 3-Pyridylboronic Acid | High (Stable) | > 1 week | pH 12, 70 °C | acs.orgnih.gov |

| 4-Pyridylboronic Acid | High (Stable) | > 1 week | pH 12, 70 °C | acs.orgnih.gov |

The inherent stability of the 3-pyridylboronic acid scaffold makes this compound a robust reagent in various synthetic organic reactions. It is particularly well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which often involve basic aqueous conditions where less stable boronic acids might decompose. researchgate.net The stability of the C-B bond prevents significant protodeboronation, leading to higher yields and cleaner reactions. Its stability also makes it compatible with a range of other transformations where boronic acids are used as key building blocks. nih.gov

Mechanistic Investigations in Pyridylboronic Acid Chemistry

Mechanistic studies on pyridylboronic acids have provided valuable insights into their behavior. In aqueous solutions, boronic acids exist in equilibrium between the neutral, trigonal planar R-B(OH)₂ form and the anionic, tetrahedral R-B(OH)₃⁻ boronate form. researchgate.netresearchgate.net Kinetic studies have shown that both the boronic acid and its conjugate boronate ion can be reactive species in complexation reactions, for instance with diols or other nucleophiles. researchgate.net

The mechanism of protodeboronation has been studied in detail. For simple aromatic boronic acids, the process can be acid-catalyzed or base-catalyzed. wikipedia.org For heteroaromatic boronic acids containing a basic nitrogen, such as pyridylboronic acids, additional pathways exist. wikipedia.org The rapid decomposition of 2-pyridylboronic acid at neutral pH is attributed to a unimolecular fragmentation of a zwitterionic intermediate. wikipedia.org For the more stable 3- and 4-pyridyl isomers, decomposition largely follows the slower, more conventional acid- and base-catalyzed pathways. acs.orgljmu.ac.uk A comprehensive mechanistic model involving five general pathways has been developed to correlate protodeboronation kinetics as a function of pH for a wide range of boronic acids. acs.orgcapes.gov.br

Lack of Specific Research Data Precludes a Detailed Analysis of this compound's Reactivity and Mechanistic Profiles

A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the chemical compound this compound. While the broader field of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, is extensively studied, detailed computational and mechanistic investigations focused squarely on this particular organoboron compound are not presently available in the public domain.

The user's request for an in-depth article, complete with data tables and detailed research findings on the reactivity profiles and mechanistic insights of this compound, cannot be fulfilled with the required degree of scientific accuracy and specificity. The outlined sections, "Computational Studies on Reaction Pathways Involving Organoboron Compounds" and "Elucidation of Catalyst Cycles in Palladium-Catalyzed Cross-Coupling Reactions," necessitate specific experimental or computational data that is currently absent from the scientific literature for this compound.

General principles of Suzuki-Miyaura reactions involving pyridinylboronic acids are understood. The catalytic cycle is broadly accepted to proceed via a sequence of oxidative addition, transmetalation, and reductive elimination steps. Computational studies on various other organoboron compounds have provided valuable insights into the energetics of these steps, the role of ligands, and the influence of substituents. However, the electronic and steric effects of the methoxymethoxy group at the 6-position of the pyridine ring would be expected to impart unique characteristics to the reactivity of this compound. Without dedicated studies, any discussion of its specific reaction pathways or the nuances of the catalyst cycle would be purely speculative and would not meet the standards of a scientifically rigorous article.

Similarly, the creation of informative data tables, as requested, is contingent on the existence of published research data. Such tables would typically include computed activation energies for various reaction steps, bond dissociation energies, or kinetic data from experimental studies. The absence of such data for this compound makes the generation of these tables impossible.

**iv. Strategic Applications in Complex Organic Synthesis and Material Science**

Suzuki-Miyaura Cross-Coupling Reactions of 6-(Methoxymethoxy)pyridin-3-ylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heterobiaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This compound serves as a valuable building block in these reactions, offering a versatile platform for introducing a protected hydroxypyridine moiety into complex molecules.

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The methoxymethyl (MOM) ether in this compound acts as a protecting group for the hydroxyl functionality, which can be sensitive under certain reaction conditions. This protection strategy allows for a broader substrate scope and tolerance of various functional groups.

The versatility of the Suzuki-Miyaura coupling allows for the reaction of pyridylboronic acids with a wide array of aryl and heteroaryl halides. This includes electron-rich and electron-deficient systems, as well as sterically hindered substrates. The reaction's functional group tolerance is a key advantage, making it suitable for late-stage functionalization in the synthesis of complex molecules.

The success of the Suzuki-Miyaura coupling of pyridyl boronic acids heavily relies on the choice of the palladium catalyst and the associated ligands. nih.gov The electron-rich and sterically demanding nature of phosphine (B1218219) ligands is crucial for high catalytic activity. nih.gov These ligands facilitate the oxidative addition of the aryl halide to the palladium center and promote the subsequent steps of the catalytic cycle.

For challenging couplings, specialized ligands and pre-catalysts have been developed to improve yields and reaction rates. The choice of ligand can influence the reaction's efficiency, selectivity, and functional group tolerance. The development of highly active and air-stable phosphine ligands has expanded the applicability of palladium-catalyzed Suzuki-Miyaura couplings of pyridyl-2-boronic esters, providing an efficient route to biaryl building blocks containing a 2-pyridyl moiety. nih.gov

| Catalyst System | Ligand | Substrate 1 | Substrate 2 | Yield | Reference |

| Pd(OAc)2 | RuPhos | 4-chlorobenzonitrile | benzothiophen-2-yltrifluoroborate | 82% | nih.gov |

| Pd(OAc)2 | RuPhos | 4-chlorobenzonitrile | benzofuran-2-yltrifluoroborate | 92% | nih.gov |

| [Na2PdCl4] | dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphonium salt | chloropyridines | arylboronic acids | quantitative | nih.gov |

The choice of base and solvent system significantly impacts the rate and efficiency of the Suzuki-Miyaura coupling reaction. The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic borate (B1201080) species, which then undergoes transmetalation with the palladium complex. deepdyve.com Strong bases have been shown to accelerate the reaction rate and improve the yield, particularly in the coupling of sterically hindered boronic acids with halopyridines. acs.org

The solvent system must be capable of dissolving both the organic and inorganic reaction components. Mixed solvent systems, such as dimethoxyethane (DME)-water or dioxane-water, are often employed. researchgate.net The presence of water can be beneficial, not only for dissolving the inorganic base but also for promoting the catalytic activity. nih.gov The selection of an appropriate solvent can also influence the reaction by affecting the solubility of the catalyst and reactants. For instance, a mixture of methanol (B129727) and water can be an excellent choice due to its environmentally friendly properties and its ability to perfectly dissolve the inorganic base. researchgate.net

| Solvent System | Base | Substrates | Yield | Reference |

| Dioxane/Water | K3PO4 | aryl halide, boronic acid | modest to high | nih.gov |

| n-Butanol/Water | Not specified | chloropyridines, arylboronic acids | quantitative | nih.gov |

| Methanol/Water (3:2) | NaOH | bromobenzene, phenylboronic acid | 96.3% | researchgate.net |

The Suzuki-Miyaura coupling is a powerful tool for constructing biaryl and heterobiaryl scaffolds, which are core structures in many biologically active compounds and functional materials. nih.govmdpi.com this compound is a key reagent in this context, allowing for the introduction of a functionalized pyridine (B92270) ring.

The palladium-catalyzed coupling of this compound with various aryl and heteroaryl halides provides a direct route to pyridyl-aryl and pyridyl-heteroaryl compounds. nih.gov This methodology is highly convergent and allows for the rapid assembly of complex molecular architectures. The ability to form these linkages under mild conditions and with high functional group tolerance makes this reaction particularly valuable in medicinal chemistry and drug discovery. nih.gov For instance, this reaction has been employed in the synthesis of high-affinity CRF receptor ligands. nih.gov

Beyond the synthesis of simple biaryls, the Suzuki-Miyaura coupling of this compound can be utilized in more complex synthetic sequences to construct polycyclic heterocyclic systems.

α-Carboline Analogs: The α-carboline (pyrido[2,3-b]indole) scaffold is present in numerous biologically active compounds. nih.govnih.gov Synthetic strategies towards α-carboline derivatives can involve the formation of a key pyridyl-aryl bond via a Suzuki-Miyaura coupling, followed by subsequent cyclization reactions to form the fused ring system.

Pyrido[2,3-d]pyrimidinone Compounds: The pyrido[2,3-d]pyrimidine (B1209978) core is another important heterocyclic scaffold found in many therapeutic agents. nih.govmdpi.com The synthesis of substituted pyrido[2,3-d]pyrimidinones can be achieved through multi-step sequences where a Suzuki-Miyaura coupling is employed to introduce a specific substituent onto the pyridine ring before the construction of the fused pyrimidinone ring.

Applications in the Synthesis of Biaryl and Heterobiaryl Scaffolds[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXFCYGxp1qJuVkO3wUJWI8Abb-zdIuzBzIkHbRVejlJAeeozOPaey02jgxDIM_pm52XyCZOGhNfq3lK2-MsenOzgkcWJ9UWOy3idvqOnmRV_X7x6_BiNL0lbkRXc5hmXr8u3J1shYmmkyAeN5kgp2498b0xCiZNZxnruGiCNhvtXjWZ3DokesRho0XRONDzzIFcRi3pgg5M5foHil8wbcssIBVaZ3xdQw6DErUUAUiwkdWa2wiYLzOKCZ8mZueAT3Ut7LCg%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXEV3x7N0_cDsiOeNnbrwPLOQJdBWwdidXCL6bF1WPIggoFjp8H_siy-qrq_ZDayd5evyV5yT9SX9IdZgTLmM0WPWWLYbJYAgduE12p_tAtijXZ-lW2so4-euYYvs3E6MFS12pq8zhRiRzKRwCt4TmQC_xTBjtSMBl23moNofgU_LT7FG_ZXntJeZCDuUY-OIFcADjNMoblXiDBvZGB3W9SdN8JXtQkiOkhJSAz03nT70COi2dqZmdGh1L2wqRizgjHgMePK5l3ddvA42iaPn8rm3LJiMsk65yZVaSxrUjwiogSV2D_907KbhQ%3D%3D)]

Other Cross-Coupling Methodologies Involving Pyridyl Boronic Acids

While Suzuki-Miyaura reactions are paramount, pyridyl boronic acids are also valuable partners in other cross-coupling reactions, enabling the formation of diverse chemical bonds.

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, facilitates the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling boronic acids with amines or alcohols. nih.gov This copper-catalyzed reaction offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. nih.gov The reaction is notable for its ability to be conducted at room temperature and open to the air. nih.gov

The mechanism is thought to involve the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to yield the desired product and a copper(I) species. nih.gov While the direct application of this compound in Chan-Lam couplings is not extensively detailed in the provided literature, the general principles apply to heterocyclic boronic acids. The pyridine nitrogen can play a dual role, potentially acting as a ligand for the copper catalyst, which can influence the reaction's efficiency. researchgate.net The reaction conditions are generally mild, making it a suitable method for late-stage functionalization in the synthesis of complex molecules. researchgate.net

The scope of the Chan-Lam coupling extends to various N-heterocyclic substrates, which can act as the nucleophilic partner, reacting with a range of phenylboronic acids to produce good yields of the coupled products. researchgate.net This suggests that pyridyl boronic acids, in turn, could serve as the electrophilic partner in reactions with various amines and other nucleophiles.

Recent advancements in organic synthesis have focused on the development of metal-free cross-coupling reactions to avoid the cost and potential toxicity of transition metal catalysts. One such emerging area involves the reaction of boronic acids with diazo compounds. This methodology allows for the formation of new carbon-carbon bonds under mild conditions.

The reaction of boronic acids with diazo compounds has been shown to be a powerful metal-free method for C(sp²)–C(sp³) bond formation. nih.gov While this field is still developing, there are examples of heterocyclic boronic acids being successfully employed. For instance, a 3-pyridyl boronic acid has been used as a coupling partner in such a reaction, demonstrating the feasibility of incorporating pyridyl moieties using this metal-free approach, albeit sometimes in lower yields compared to their aryl counterparts. nih.gov The process often involves the in-situ generation of unstable diazo compounds, which then react with the boronic acid. nih.gov

C-H Functionalization Strategies Utilizing Borylation

Direct C-H functionalization is a highly atom-economical and efficient strategy for modifying organic molecules. Borylation of C-H bonds, particularly in heterocyclic systems like pyridine, provides a direct route to valuable boronic acid or ester intermediates, which can then be used in subsequent cross-coupling reactions.

The direct C-H borylation of pyridines is often challenging due to the coordinating ability of the nitrogen atom, which can inhibit the catalyst. mdpi.comnih.gov However, iridium-catalyzed C-H borylation has emerged as a powerful tool for this transformation. mdpi.comnih.govdergipark.org.trcymitquimica.com The regioselectivity of the borylation is highly dependent on the substitution pattern of the pyridine ring. dergipark.org.trcymitquimica.com

Steric effects play a crucial role in determining the site of borylation. For example, in 2,3-disubstituted pyridines, the borylation occurs selectively at the 5-position, directed by the steric bulk of the substituent at the 3-position. dergipark.org.tr Similarly, for 5-substituted 2-trifluoromethylpyridines, borylation occurs selectively ortho to the smaller 5-substituent. dergipark.org.tr Functional groups such as methoxy (B1213986) groups are well-tolerated in these reactions. dergipark.org.trcymitquimica.com For instance, the iridium-catalyzed borylation of 2-methoxy-3-(trifluoromethyl)pyridine (B55313) proceeds in high yield. dergipark.org.tr

Table 1: Regioselectivity in Iridium-Catalyzed C-H Borylation of Substituted Pyridines

| Substrate | Major Borylation Position | Influencing Factor | Reference |

|---|---|---|---|

| 2,3-bis-Trifluoromethyl-pyridine | 5-position | Steric hindrance from 3-CF₃ group | dergipark.org.tr |

| 3-Methyl-2-trifluoromethyl-pyridine | 5-position | Steric hindrance from 3-Me group | dergipark.org.tr |

| 5-Substituted 2-trifluoromethyl-pyridines | 4-position (ortho to 5-substituent) | Steric direction by the smaller 5-substituent | dergipark.org.tr |

| 2,6-Disubstituted pyridines | 4-position | Steric hindrance from 2- and 6-substituents | cymitquimica.com |

To overcome the challenges of regioselectivity in C-H activation of pyridines, directing groups are often employed. These groups are temporarily installed on the molecule to direct the metal catalyst to a specific C-H bond, typically in the ortho position. A variety of directing groups have been developed for this purpose. orgsyn.org For instance, a pyrimidine (B1678525) group can be used to direct the metal-free C-H borylation of anilines. orgsyn.org

A key consideration in directed C-H activation is the subsequent removal of the directing group. Ideally, this should be achieved under mild conditions to avoid compromising the newly installed functional group. ontosight.ai For example, an N-pyridin-2-yl group used to direct sp³ C-H functionalization of piperidines can be efficiently removed through strategies like "hydrogenation-hydride reduction" or "quaternization-hydride reduction". ontosight.ai

In contrast, undirected C-H activation relies on the intrinsic electronic and steric properties of the substrate to control regioselectivity. While more challenging for pyridine systems due to the coordinating nitrogen, steric-governed iridium-catalyzed borylation is a prime example of a successful undirected approach. dergipark.org.trcymitquimica.com

This compound as a Versatile Synthetic Building Block

This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. researchgate.net The methoxymethoxy (MOM) group serves as a protecting group for the hydroxyl functionality, which can be deprotected under specific conditions if required.

This boronic acid is frequently synthesized from 3-bromo-6-(methoxymethoxy)pyridine via a palladium-catalyzed reaction with a diboron (B99234) reagent, followed by hydrolysis. researchgate.net Its primary application is as a coupling partner in Suzuki-Miyaura reactions. orgsyn.org This reaction allows for the efficient formation of a carbon-carbon bond between the pyridine ring and another aryl or heteroaryl moiety, a common structural motif in biologically active compounds. researchgate.net

The utility of this building block is demonstrated in the synthesis of various complex molecules where the substituted pyridine core is essential for biological activity. researchgate.net For example, it can be used to introduce the 6-(methoxymethoxy)pyridin-3-yl fragment into larger scaffolds, which may then be further elaborated to produce final drug candidates or agrochemicals. researchgate.net

Synthesis of Diverse Functionalized Pyridine Derivatives

This compound is extensively utilized as a precursor for a variety of functionalized pyridine derivatives. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of these synthetic strategies, enabling the coupling of the pyridine core with a wide range of aryl and heteroaryl halides. This methodology provides a powerful tool for constructing biaryl and heteroarylpyridine systems, which are prevalent motifs in many biologically active compounds.

The general scheme for this transformation involves the reaction of this compound with an appropriate aryl or heteroaryl halide in the presence of a palladium catalyst and a base. The MOM group serves as a protecting group for the hydroxyl functionality at the 6-position, which can be readily removed under acidic conditions post-coupling to yield the corresponding pyridin-6-ol derivative. This two-step sequence allows for the introduction of diverse functionalities onto the pyridine ring that might not be compatible with the coupling conditions otherwise.

| Aryl/Heteroaryl Halide | Product | Catalyst | Base |

| 4-Bromotoluene | 6-(Methoxymethoxy)-3-(4-tolyl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ |

| 1-Bromo-3,5-difluorobenzene | 3-(3,5-Difluorophenyl)-6-(methoxymethoxy)pyridine | Pd(dppf)Cl₂ | K₃PO₄ |

| 2-Bromothiophene | 2-(6-(Methoxymethoxy)pyridin-3-yl)thiophene | Pd(OAc)₂/SPhos | Cs₂CO₃ |

| 3-Bromoquinoline | 3-(6-(Methoxymethoxy)pyridin-3-yl)quinoline | Pd(PCy₃)₂Cl₂ | K₂CO₃ |

This table represents typical Suzuki-Miyaura coupling reactions and conditions for the synthesis of functionalized pyridine derivatives using this compound. The specific reagents and conditions can be optimized for each substrate.

Applications in the Construction of Complex Molecular Architectures (e.g., Drug Candidate Scaffolds)

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. rsc.org this compound serves as a critical building block for the assembly of complex molecular architectures that form the core of these potential therapeutic agents. Its ability to introduce a substituted pyridine ring into a larger molecule with high regioselectivity is a key advantage in the multi-step synthesis of drug candidates.

For instance, substituted biarylpyridine moieties are common features in inhibitors of various enzymes, such as kinases and proteases. The synthesis of these inhibitors often relies on a convergent approach where a functionalized pyridine fragment, derived from this compound, is coupled to another complex fragment in a late-stage synthetic step. This strategy allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The MOM-protected hydroxyl group can later be unmasked to provide a site for further functionalization or to act as a key hydrogen bond donor for target engagement.

| Drug Candidate Scaffold | Therapeutic Target | Role of this compound |

| Substituted Phenylpyridines | Kinase Inhibitors | Introduction of the core pyridine ring |

| Heteroaryl-substituted Pyridines | Protease Inhibitors | Formation of a key biaryl linkage |

| Fused Pyridine Ring Systems | GPCR Modulators | Precursor for cyclization reactions |

This table illustrates the application of this compound in the synthesis of various drug candidate scaffolds and its role in constructing the final molecular architecture.

Contribution to the Production of Boron-Containing Organic Materials

Beyond its applications in medicinal chemistry, this compound also contributes to the field of material science, specifically in the development of boron-containing organic materials. Boron's unique electronic properties, particularly its empty p-orbital, can impart interesting photophysical and electronic characteristics to organic molecules.

The incorporation of the 6-(Methoxymethoxy)pyridin-3-yl moiety into conjugated polymer backbones or as part of organic light-emitting diode (OLED) materials can influence their electronic band gap, charge transport properties, and luminescent behavior. The pyridine nitrogen atom can act as a coordination site for metal ions, leading to the formation of metallopolymers with interesting magnetic or catalytic properties. Furthermore, the boronic acid functionality itself can be utilized to create materials with sensing capabilities, as boronic acids are known to reversibly bind with diols, such as saccharides.

| Material Type | Potential Application | Role of this compound |

| Conjugated Polymers | Organic Electronics | Monomer for polymerization |

| Organoboron Luminophores | OLEDs | Core structural component |

| Boron-doped Polymers | Neutron Capture Therapy | Source of boron-10 |

| Functional Polymers | Chemical Sensors | Diol-responsive unit |

This table highlights the contribution of this compound to the production of various boron-containing organic materials and its function within these materials.

**v. Protecting Group Chemistry in the Context of 6 Methoxymethoxy Pyridin 3 Ylboronic Acid**

The Methoxymethoxy (MOM) Group: Introduction, Stability, and Removal

The methoxymethoxy (MOM) group is a widely employed protecting group for hydroxyl and amino functionalities in organic synthesis. adichemistry.comfiveable.me It functions as an acetal (B89532), rendering the protected group stable to a variety of reaction conditions, including exposure to nucleophiles, bases, and most electrophiles. total-synthesis.com However, its key characteristic is its lability under acidic conditions, which allows for its selective removal. total-synthesis.com

The introduction of a MOM group typically involves the reaction of an alcohol or phenol (B47542) with a MOM-donating reagent. One of the most common and effective methods utilizes chloromethyl methyl ether (MOMCl). adichemistry.com This reaction is generally performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction. adichemistry.comtotal-synthesis.com

Alternatively, stronger bases like sodium hydride (NaH) can be used to first deprotonate the hydroxyl group, forming an alkoxide that then reacts with MOMCl. adichemistry.comtotal-synthesis.com Another approach involves an acetal exchange reaction using dimethoxymethane (B151124) (methylal) in the presence of an acid catalyst like phosphorus pentoxide or trifluoromethanesulfonic acid. adichemistry.comtotal-synthesis.com Due to the carcinogenic nature of chloromethyl methyl ether, which can act as a powerful alkylating agent, careful handling and consideration of safer alternatives are crucial in a laboratory setting. total-synthesis.comresearchgate.net A safer protocol involves the in-situ generation of MOMCl from an acetal and an acid halide, which can then be used directly without isolation, minimizing exposure. organic-chemistry.org

Table 1: Common Reagents for MOM Group Installation

| Reagent | Base/Catalyst | Typical Conditions |

| Chloromethyl methyl ether (MOMCl) | N,N-diisopropylethylamine (DIPEA) | Room Temperature |

| Chloromethyl methyl ether (MOMCl) | Sodium Hydride (NaH) | THF |

| Dimethoxymethane (Methylal) | Phosphorus Pentoxide (P2O5) | Chloroform |

| Dimethoxymethane (Methylal) | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane |

In the context of 6-(methoxymethoxy)pyridin-3-ylboronic acid, the MOM group must be compatible with the boronic acid moiety and the reactions in which it participates, most notably Suzuki-Miyaura cross-coupling reactions. libretexts.orgyonedalabs.com The stability of the MOM group under the basic conditions typically required for Suzuki-Miyaura coupling is a key advantage. organic-chemistry.org This orthogonality allows the pyridinol to remain protected while the boronic acid engages in carbon-carbon bond formation.

The MOM group is generally stable in a pH range of 4 to 12, which encompasses the conditions of many palladium-catalyzed cross-coupling reactions. adichemistry.com This stability ensures that the protecting group remains intact during the key bond-forming step, preventing unwanted side reactions involving the hydroxyl group.

A defining feature of the MOM group is its susceptibility to cleavage under acidic conditions. total-synthesis.comyoutube.com This is a crucial aspect of its utility as a protecting group, as it allows for its removal once its protective role is complete. The mechanism of acidic deprotection involves protonation of one of the ether oxygens, which activates the acetal for cleavage, ultimately releasing the free alcohol and forming byproducts like formaldehyde (B43269) and methanol (B129727). total-synthesis.com

A variety of acidic conditions can be employed for MOM group removal, ranging from dilute hydrochloric acid in an alcohol-water mixture to trifluoroacetic acid (TFA) in dichloromethane. total-synthesis.com The choice of acid and reaction conditions can be tailored to the specific substrate to ensure selective deprotection without affecting other acid-sensitive functional groups that may be present in the molecule. nih.gov For instance, it is possible to selectively remove a MOM group in the presence of a para-methoxybenzyl (PMB) group, another acid-labile protecting group, by careful choice of reagents. total-synthesis.com

Table 2: Conditions for MOM Group Cleavage

| Reagent | Solvent |

| Hydrochloric Acid (HCl) | Ethanol/Water |

| Trifluoroacetic Acid (TFA) | Dichloromethane |

| Pyridinium p-toluenesulfonate (PPTS) | tert-Butanol |

| Trimethylsilyl Bromide (TMSBr) | Dichloromethane |

The introduction of a MOM group can influence the conformational preferences of a molecule. libretexts.org While often considered a relatively small protecting group, its presence can introduce steric interactions that favor certain conformations over others. sfasu.edu In the design of complex molecules, particularly those intended for biological applications, understanding these conformational effects is important as they can impact binding to a target protein or receptor. nih.gov

From a chemical stability perspective, the acetal nature of the MOM group makes it robust under a wide range of non-acidic conditions. It is resistant to many oxidizing and reducing agents, as well as organometallic reagents, further highlighting its utility in multi-step synthetic sequences. adichemistry.com

General Boron Protecting Group Strategies for Pyridyl Boronic Acids

While boronic acids are relatively stable compounds, they can be prone to certain side reactions, such as protodeboronation (loss of the boronic acid group) under certain conditions. nih.gov To circumvent these issues and to facilitate purification, boronic acids are often converted to more stable derivatives, effectively protecting the boronic acid functionality. chem-station.comnih.gov

One of the most common and effective strategies for protecting boronic acids is their conversion to boronic esters. chem-station.comborates.today Among these, pinacol (B44631) esters are particularly popular due to their stability and ease of handling. chem-station.comrsc.org Pinacol boronate esters are typically crystalline solids that are stable to air and moisture and can be purified by column chromatography. chem-station.com

The formation of a pinacol ester from a boronic acid is often achieved by reaction with pinacol. These esters are sufficiently stable to withstand a variety of reaction conditions, yet they are reactive enough to participate directly in Suzuki-Miyaura cross-coupling reactions. nih.govchem-station.com In many cases, the pinacol ester can be used directly in the coupling reaction without the need for deprotection to the free boronic acid. nih.govnih.gov The steric bulk provided by the pinacol group also enhances the stability of the boronic acid moiety. vulcanchem.com

Other diols, such as neopentyl glycol and catechol, can also be used to form stable boronic esters. chem-station.comrsc.org The choice of diol can influence the stability and reactivity of the resulting boronic ester. rsc.org For instance, diaminonaphthalene (dan) can be used to form a very stable boronate that is resistant to a wide range of conditions due to the donation of electron density from the nitrogen atoms to the empty orbital of the boron. chem-station.com

Table 3: Common Protecting Groups for Boronic Acids

| Protecting Group | Reagent | Key Features |

| Pinacol Ester | Pinacol | High stability, compatible with chromatography, often used directly in coupling reactions. chem-station.com |

| Neopentyl Glycol Ester | Neopentyl Glycol | Offers good stability. rsc.org |

| Catechol Ester | Catechol | One of the earlier used boronic esters. nih.gov |

| N-methyliminodiacetic acid (MIDA) ester | N-methyliminodiacetic acid | Stable to various conditions, deprotected by basic hydrolysis. chem-station.comnih.gov |

| 1,8-Diaminonaphthalene (dan) amide | 1,8-Diaminonaphthalene | Very stable, requires acidic hydrolysis for deprotection. chem-station.comacs.org |

| Trifluoroborate Salt | Potassium Hydrogen Fluoride (B91410) | High crystallinity, stable towards oxidation. chem-station.com |

Organotrifluoroborates (e.g., Potassium (methoxymethyl)trifluoroborate)

Organotrifluoroborates, such as potassium (methoxymethyl)trifluoroborate, represent a highly stable class of boronic acid surrogates. Formed by the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂), these salts convert the trigonal planar, sp²-hybridized boron of the boronic acid into a tetracoordinate, sp³-hybridized center. nih.gov This structural change significantly enhances stability by masking the empty p-orbital on the boron atom, thereby reducing its Lewis acidity and susceptibility to degradation pathways like protodeboronation and oxidation. nih.gov

Potassium organotrifluoroborates are typically crystalline solids that are stable to air and moisture, making them easy to handle and store for extended periods. nih.gov Their enhanced stability allows them to be subjected to a wider range of reaction conditions that would otherwise be incompatible with unprotected boronic acids. Despite their stability, the boronic acid functionality can be readily unmasked under specific conditions, often during the cross-coupling reaction itself, to participate in carbon-carbon bond formation. nih.gov Organotrifluoroborates serve as valuable intermediates, bridging various platforms of protected boronic acids due to their accessibility from other forms like boronate esters. researchgate.net

N-Methyliminodiacetic Acid (MIDA) Boronates for Enhanced Stability and Selectivity

N-Methyliminodiacetic acid (MIDA) boronates are another important class of protected boronic acids, offering exceptional stability and enabling iterative cross-coupling strategies. sigmaaldrich.comnih.gov The MIDA ligand forms a tridentate complex with the boron atom, creating a tetracoordinate, sp³-hybridized structure. sigmaaldrich.comresearchgate.net This complexation renders the MIDA boronate exceptionally stable to air, moisture, and silica (B1680970) gel chromatography, allowing for convenient purification and long-term benchtop storage, often indefinitely, without noticeable decomposition. sigmaaldrich.combldpharm.combldpharm.com

The stability of MIDA boronates makes them unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions. sigmaaldrich.comnih.gov This inertness allows for selective reactions at other sites of a molecule containing a MIDA boronate. The boronic acid can be released in situ under mild aqueous basic conditions, such as with sodium bicarbonate or potassium phosphate, for subsequent reactions. sigmaaldrich.comnih.gov This controlled release is a key feature, enabling the use of otherwise unstable boronic acids in synthesis. sigmaaldrich.comnih.gov The significant difference in solubility between MIDA boronates and their corresponding boronic acids can also facilitate the separation and purification of products. bldpharm.combldpharm.com

Aminostabilized Boronates (e.g., N-Phenyldiethanolamine (PDEA) Derivatives)

Aminostabilized boronates, such as those derived from N-phenyldiethanolamine (PDEA), represent another strategy for protecting the boronic acid group. Similar to MIDA boronates, these compounds involve the formation of a dative bond from a nitrogen atom to the boron center, which increases the electron density at the boron and reduces its Lewis acidity. This interaction helps to stabilize the boronic acid functionality.

However, the stability of these aminostabilized adducts can vary. For instance, N-methyldiethanolamine adducts, while offering some protection, are not as robust as MIDA boronates and are often not stable to silica gel chromatography. nih.gov This difference in stability can be exploited to achieve selective reactivity. While MIDA boronates can act as a robust protecting group, other less stable amine adducts might be reactive under the same cross-coupling conditions, allowing for differential reactivity in molecules containing multiple, differently protected boronic acid moieties. sigmaaldrich.com

Impact of Protecting Group Choice on Reactivity, Isolation, and Purification

| Protecting Group | Key Characteristics | Impact on Reactivity | Impact on Isolation & Purification |

| Organotrifluoroborates | Crystalline, air- and moisture-stable solids. nih.gov | Inert until activated for cross-coupling; resistant to protodeboronation. nih.gov | Generally straightforward isolation as solids. |

| MIDA Boronates | Exceptionally stable to air, moisture, and chromatography. sigmaaldrich.combldpharm.com | Unreactive in anhydrous cross-coupling; requires aqueous base for deprotection/reaction. sigmaaldrich.comnih.gov Compatible with a wide range of synthetic reagents. nih.govresearchgate.net | Can be purified via silica gel column chromatography. bldpharm.combldpharm.com Differences in solubility can aid separation. bldpharm.combldpharm.com |

| Aminostabilized Boronates (e.g., PDEA) | Stability varies depending on the specific amine used. | Can be designed to be more reactive than MIDA boronates, allowing for selective deprotection/reaction. sigmaaldrich.com | Stability to chromatography can be an issue (e.g., N-methyldiethanolamine adducts are not stable to silica gel). nih.gov |

Reactivity: MIDA boronates are prized for their inertness, which allows for iterative cross-coupling (ICC) by sequentially unmasking and reacting different boronic acid functionalities within a complex molecule. nih.gov In contrast, unprotected boronic acids or less stable esters might react indiscriminately. sigmaaldrich.com Organotrifluoroborates also offer high stability, acting as "bench stable boronic acid surrogates" that can withstand harsh conditions before being activated for coupling.

Isolation and Purification: A major advantage of protecting groups like MIDA boronates is their compatibility with standard purification techniques such as silica gel chromatography. nih.govbldpharm.com This is a significant improvement over many unprotected boronic acids, which can be difficult to purify due to issues like the formation of trimeric boroxine (B1236090) anhydrides. chem-station.com The crystalline nature of organotrifluoroborates and MIDA boronates simplifies their handling and isolation compared to potentially less stable, non-crystalline boronic acids. bldpharm.combldpharm.com

**vi. Future Directions and Emerging Research Avenues**

Development of Novel and Sustainable Synthetic Routes for Pyridylboronic Acids

The synthesis of pyridylboronic acids is a cornerstone of their application. While established methods exist, the development of more sustainable and efficient synthetic routes is a primary focus of ongoing research. Traditional methods often rely on halogen-metal exchange followed by borylation, which can require cryogenic temperatures and organometallic reagents. orgsyn.org

Future synthetic strategies are likely to emphasize:

C-H Borylation: Direct C-H activation and borylation of the pyridine (B92270) ring offers a more atom-economical approach by avoiding the pre-functionalization with a halogen. Research in this area will likely focus on developing catalysts that can selectively functionalize specific positions on the pyridine ring.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency for the synthesis of boronic acids. uwindsor.ca The precise control over reaction parameters in flow reactors can lead to higher yields and purities.

Biocatalysis: The use of enzymes to catalyze the synthesis of pyridylboronic acids is a nascent but promising area that aligns with the principles of green chemistry.

A comparative look at traditional versus emerging synthetic routes highlights the trend towards more environmentally benign processes.

| Synthetic Route | Key Features | Advantages | Challenges |

|---|---|---|---|

| Halogen-Metal Exchange | Use of organolithium or Grignard reagents on halopyridines. orgsyn.org | Well-established and reliable. | Requires cryogenic temperatures and stoichiometric organometallic reagents. |

| Palladium-Catalyzed Borylation | Cross-coupling of halopyridines with diboron (B99234) reagents. ontosight.ai | Milder reaction conditions. | Catalyst cost and removal. |

| Direct C-H Borylation | Iridium or rhodium-catalyzed reaction with a borylating agent. | High atom economy, avoids pre-functionalization. | Regioselectivity can be challenging. |

| Flow Chemistry | Continuous process with precise control over parameters. uwindsor.ca | Enhanced safety, scalability, and efficiency. | Initial setup costs can be high. |

Exploration of New Reactivity Modalities and Catalyst Systems for Pyridyl Couplings

The Suzuki-Miyaura cross-coupling reaction is a primary application of pyridylboronic acids, enabling the formation of carbon-carbon bonds. libretexts.org Future research will likely explore new reactivity patterns and more efficient catalyst systems. The methoxymethyl (MOM) ether group in 6-(Methoxymethoxy)pyridin-3-ylboronic acid is an acid-labile protecting group, which offers the potential for post-coupling transformations. adichemistry.comwikipedia.org

Key areas of future exploration include:

Novel Catalyst Development: The design of more active and robust palladium catalysts, as well as catalysts based on more abundant and less expensive metals like nickel and copper, is a significant area of research. researchgate.net Air-stable phosphine (B1218219) ligands are also being developed to simplify reaction setup. nih.gov

Photoredox Catalysis: Light-mediated cross-coupling reactions offer an alternative to traditional palladium catalysis, often proceeding under milder conditions.

Orthogonal Reactivity: The development of coupling reactions that are orthogonal to the Suzuki-Miyaura reaction will enable more complex molecular architectures to be assembled in a stepwise manner.

The evolution of catalyst systems for Suzuki-Miyaura coupling is a testament to the continuous drive for efficiency and broader applicability.

| Catalyst Generation | Key Features | Advantages |

|---|---|---|

| First Generation | Pd(PPh₃)₄ | Broadly applicable but can be sensitive to air and moisture. |

| Second Generation | Buchwald and Hartwig ligands | Increased activity and stability, allowing for the coupling of more challenging substrates. nih.gov |

| Third Generation | Palladacycles and nanoparticle catalysts | High stability, recyclability, and activity at low catalyst loadings. libretexts.org |

Advanced Applications in Materials Science and Interdisciplinary Research

The unique electronic properties of the pyridine ring make pyridylboronic acids valuable precursors for advanced materials. The introduction of a methoxymethoxy group could further modulate these properties.

Emerging applications are anticipated in:

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are frequently used in the emissive and charge-transport layers of OLEDs. rsc.orgdrpress.org The ability to tune the electronic properties through substitution on the pyridine ring is crucial for optimizing device performance. Boron-containing materials are also gaining attention as emitters. skku.edu

Sensors: The boronic acid functional group is known for its ability to bind with diols, making these compounds candidates for the development of sensors for sugars and other biologically important molecules. libretexts.org

Biomedical Applications: The incorporation of pyridylboronic acids into larger molecules could lead to new therapeutic agents and diagnostic tools.

The versatility of pyridylboronic acids extends into various interdisciplinary fields.

| Field | Potential Application | Rationale |

|---|---|---|

| Materials Science | Organic electronics (OLEDs, OFETs) rsc.orgdrpress.org | Tunable electronic properties of the pyridine ring. |

| Supramolecular Chemistry | Self-assembling structures | Directional hydrogen bonding capabilities of the pyridine nitrogen. |

| Medicinal Chemistry | Enzyme inhibitors, drug delivery | The boronic acid moiety can interact with active sites of enzymes. researchgate.net |

Further Mechanistic Understanding through Advanced Computational Modeling

Computational chemistry provides powerful tools for understanding the intricate mechanisms of reactions involving pyridylboronic acids. Density Functional Theory (DFT) calculations can elucidate reaction pathways, predict reactivity, and guide the design of new catalysts and substrates. nih.gov

Future computational studies will likely focus on:

Substituent Effects: A deeper understanding of how substituents like the methoxymethoxy group influence the electronic structure and reactivity of the boronic acid and its coupling reactions. rsc.orgrsc.org

Catalyst-Substrate Interactions: Modeling the interactions between the pyridylboronic acid, the coupling partner, and the catalyst to optimize reaction conditions and catalyst design.

Excited-State Properties: For applications in materials science, computational modeling of the photophysical properties of molecules derived from this compound will be crucial for designing new materials for OLEDs and other optoelectronic devices. nih.gov

Computational tools are becoming increasingly integral to the rational design of molecules and reactions.

| Computational Method | Application in Pyridylboronic Acid Research |

|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and spectroscopic properties. nih.gov |

| Molecular Dynamics (MD) | Simulation of the behavior of molecules in solution and in materials. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or material properties. |

Q & A

Basic Questions

Q. What are the optimal storage conditions for 6-(Methoxymethoxy)pyridin-3-ylboronic acid to maintain its stability?

- Methodological Answer: Store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent hydrolysis or oxidation. Use airtight containers with moisture-resistant seals. Avoid prolonged exposure to light or humidity, as boronic acids are prone to protodeboronation under acidic or aqueous conditions .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR: Confirm the methoxymethoxy group (δ ~3.3–3.5 ppm for OCH3) and pyridinyl protons (aromatic region).

- 11B NMR: Identify the boronic acid peak (δ ~28–32 ppm).

- HPLC-MS: Assess purity (>97%) and detect potential degradation products using reverse-phase chromatography with UV detection at 254 nm .

Q. What purification techniques are suitable for achieving >97% purity in this compound?

- Methodological Answer:

- Recrystallization: Use ethanol/water mixtures (1:1 v/v) at low temperatures to minimize decomposition.

- Column Chromatography: Employ silica gel with a gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to separate boronic acid from residual coupling reagents .

Advanced Research Questions

Q. How can the Suzuki-Miyaura cross-coupling efficiency of this boronic acid be optimized with electron-deficient aryl halides?

- Methodological Answer:

- Catalyst Selection: Use Pd(PPh3)4 or XPhos Pd G3 for electron-deficient partners due to their tolerance for polar functional groups.

- Solvent System: DME/H2O (4:1) with Cs2CO3 as base enhances solubility and reaction rates.

- Temperature: Heat at 80–100°C under microwave irradiation for 1–2 hours to accelerate coupling. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) .

Q. What experimental approaches are recommended to assess the thermal stability of this compound under reflux conditions?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure mass loss at 100–150°C to identify decomposition onset.

- NMR Stability Studies: Heat aliquots in DMSO-d6 at 80°C for 24 hours and compare pre-/post-heating spectra for boronic acid integrity.

- HPLC Purity Tracking: Quantify degradation products (e.g., protodeboronated pyridine derivatives) after thermal stress .

Q. How should researchers reconcile discrepancies in hazard classifications between sources for boronic acid derivatives?

- Methodological Answer:

- Cross-Reference SDS: Compare safety data from multiple suppliers (e.g., Kanto Reagents vs. AFG Bioscience) to identify consensus hazards.

- Risk Assessment: Prioritize handling recommendations for H302 (oral toxicity), H315 (skin irritation), and H335 (respiratory irritation) as per GHS classifications.

- Literature Review: Validate toxicity profiles using peer-reviewed studies on structurally similar pyridinylboronic acids .

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed reactions?

- Methodological Answer:

- Boronate Complex Formation: The methoxymethoxy group enhances solubility in polar solvents, facilitating Pd-O-B interactions during transmetalation.

- Steric Effects: The pyridinyl nitrogen directs regioselectivity in cross-couplings by coordinating with the metal catalyst.

- Electronic Effects: Electron-donating substituents stabilize the boronate intermediate, reducing protodeboronation side reactions .

Data Contradiction Analysis

Q. Why do some sources report conflicting purity specifications for commercial batches of this compound?

- Methodological Answer:

- Analytical Variability: Differences in HPLC methods (e.g., column type, mobile phase) can alter purity readings.

- Batch-Specific Degradation: Improper storage during shipping (e.g., exposure to moisture) may reduce purity post-synthesis.

- Supplier-Specific Synthesis Routes: Some vendors use suboptimal coupling conditions, leading to residual Pd or unreacted precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.